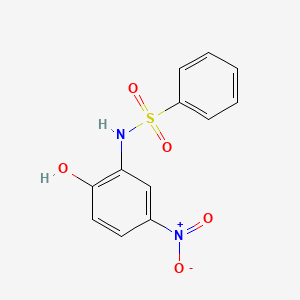![molecular formula C12H9ClN4O B11992456 N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11992456.png)
N'-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group.
準備方法
Synthetic Routes and Reaction Conditions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be synthesized through a condensation reaction between 4-chlorobenzaldehyde and pyrazine-2-carbohydrazide. The reaction typically takes place in an ethanol solvent under reflux conditions . The general reaction scheme is as follows:
4-chlorobenzaldehyde+pyrazine-2-carbohydrazide→N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
化学反応の分析
Types of Reactions
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anti-tubercular activity.
Coordination Chemistry: It forms stable complexes with transition metals, which are of interest in bioinorganic chemistry.
Materials Science: The compound’s ability to form hydrogen bonds makes it useful in the design of supramolecular structures.
作用機序
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with biological targets. The compound can act as an enzyme inhibitor, interfering with the enzyme’s active site and preventing substrate binding . The molecular pathways involved include the inhibition of specific enzymes critical for bacterial cell wall synthesis, making it a potential anti-tubercular agent .
類似化合物との比較
N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide can be compared with other Schiff base hydrazones such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
- Structural Differences : The presence of the 4-chlorophenyl group in N’-[(E)-(4-chlorophenyl)methylidene]pyrazine-2-carbohydrazide distinguishes it from other Schiff bases, influencing its reactivity and binding properties.
- Biological Activity : The specific substitution pattern can affect the compound’s biological activity, making it more or less effective as an enzyme inhibitor or antimicrobial agent.
特性
分子式 |
C12H9ClN4O |
|---|---|
分子量 |
260.68 g/mol |
IUPAC名 |
N-[(E)-(4-chlorophenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9ClN4O/c13-10-3-1-9(2-4-10)7-16-17-12(18)11-8-14-5-6-15-11/h1-8H,(H,17,18)/b16-7+ |
InChIキー |
OJTWGUZBRJBKAY-FRKPEAEDSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=NC=CN=C2)Cl |
正規SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=NC=CN=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B11992379.png)
![3-(4-methoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992384.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11992395.png)

![pentyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-6-hydroxy-3-methyl-2-oxo-3,7-dihydro-2H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992404.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11992408.png)


![4-bromo-2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol](/img/structure/B11992441.png)
![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)
![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
![7-(3-bromobenzyl)-8-[(2-hydroxypropyl)sulfanyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992486.png)
